Oral Bioavailability Differentiation: LY3509754 vs. Subcutaneous Biologics
LY3509754 demonstrates high oral bioavailability (F=107%), enabling convenient oral dosing as a small molecule, in direct contrast to injectable anti-IL-17A monoclonal antibodies [1]. For comparator monoclonal antibodies (e.g., ixekizumab, secukinumab, brodalumab), oral bioavailability is zero (F=0%) because they are proteins that cannot survive gastrointestinal passage and must be administered via subcutaneous injection [2]. This represents a fundamental, binary differentiation in route of administration and pharmacokinetic feasibility for oral vs. parenteral delivery.
| Evidence Dimension | Oral bioavailability (F) |
|---|---|
| Target Compound Data | F = 107% (oral, preclinical) |
| Comparator Or Baseline | Monoclonal antibodies (ixekizumab, secukinumab, brodalumab): F = 0% (oral); bioavailability via subcutaneous injection ranges from 60-81% for ixekizumab |
| Quantified Difference | Qualitative difference: oral bioavailability present vs. absent |
| Conditions | Preclinical pharmacokinetic study (patent data); clinical subcutaneous bioavailability data from FDA package inserts |
Why This Matters
Oral bioavailability fundamentally distinguishes LY3509754 as a tool compound for studying orally deliverable IL-17A inhibition, a property absent in all approved biologic therapies in this class.
- [1] Coates DA, et al. IMIDAZO[1,2-B]PYRIDAZINE IL-17A INHIBITORS. Patent WO2020146194A1. Example 24 oral bioavailability data. View Source
- [2] TALTZ (ixekizumab) FDA Package Insert. Eli Lilly and Company. Bioavailability data. View Source
